5-Propylcyclohexane-1,3-dione
Overview
Description
5-Propylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a derivative of cyclohexane-1,3-dione, where a propyl group is attached to the fifth carbon of the cyclohexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
5-Propylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
5-Propylcyclohexane-1,3-dione is classified under GHS07 and carries a warning signal word . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that cyclohexane-1,3-diones, the class of compounds to which 5-propylcyclohexane-1,3-dione belongs, are highly reactive due to the presence of two opposed keto groups within a cyclohexadiene ring . These keto groups act as strong electrophilic centers, attracting nucleophilic species .
Mode of Action
The mode of action of this compound involves its interaction with these nucleophilic species. The keto groups in the cyclohexadiene ring of this compound can undergo a variety of addition reactions . .
Biochemical Pathways
It is known that cyclohexane-1,3-diones can undergo various reactions, leading to changes in biochemical pathways . The downstream effects of these changes would depend on the specific targets and reactions involved.
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in water . These properties could influence its bioavailability.
Result of Action
Given its reactivity, it is likely that this compound could induce changes at the molecular and cellular levels through its interactions with nucleophilic species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical species could affect the reactivity of this compound and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylcyclohexane-1,3-dione can be achieved through various methods. One common approach involves the alkylation of cyclohexane-1,3-dione with a propyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Propylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone to a diol or a hydroxy ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols or hydroxy ketones.
Substitution: Formation of alkylated derivatives.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: The parent compound without the propyl group.
5-Methylcyclohexane-1,3-dione: A similar compound with a methyl group instead of a propyl group.
5-Ethylcyclohexane-1,3-dione: A similar compound with an ethyl group instead of a propyl group.
Uniqueness
5-Propylcyclohexane-1,3-dione is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, boiling point, and interaction with other molecules compared to its analogs .
Properties
IUPAC Name |
5-propylcyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-4-8(10)6-9(11)5-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHELOIKNLIFWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371927 | |
Record name | 5-propylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57641-89-1 | |
Record name | 5-propylcyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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